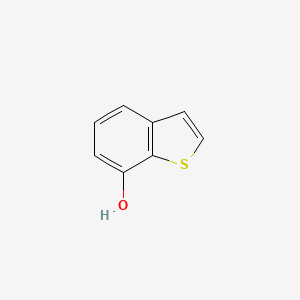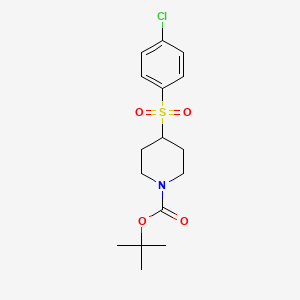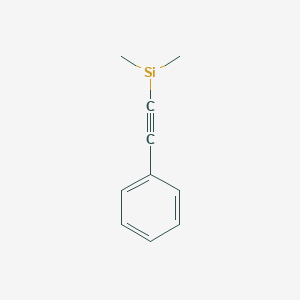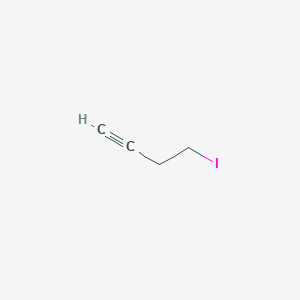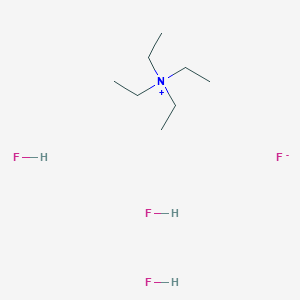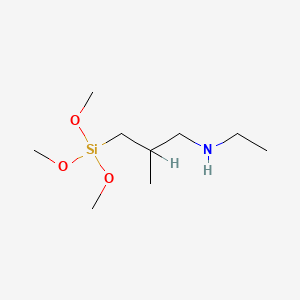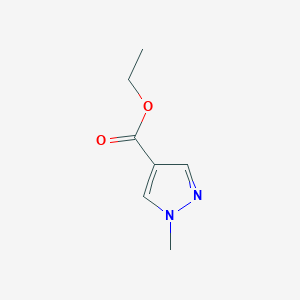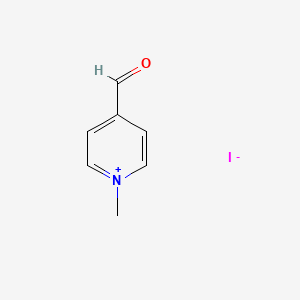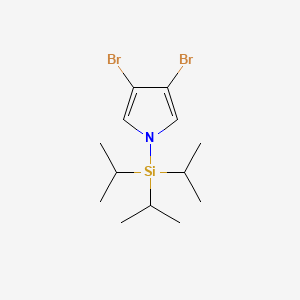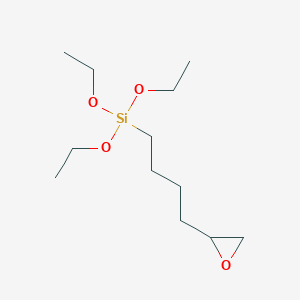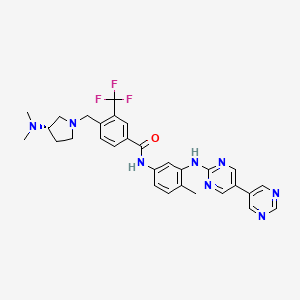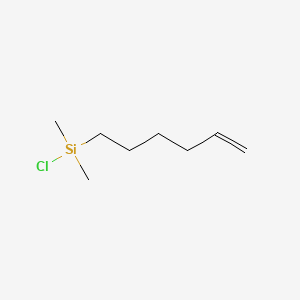
5-Hexenyldimethylchlorosilane
Overview
Description
5-Hexenyldimethylchlorosilane is an organic compound with the chemical formula C8H17ClSi . It is a colorless liquid with a pungent odor and is often used as a reagent in organic synthesis. One of its main uses is as a silicon reagent in organic synthesis, which can react with other organic molecules to introduce hexyl dimethyl silane groups . Additionally, it is used in the preparation of certain photosensitive polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Hexenyldimethylchlorosilane generally involves the reaction of chlorosilanes with hexene. The specific steps are as follows:
Reaction Setup: Chlorosilane and hexene are heated to react in an appropriate reaction solvent.
Reaction Progress: The reaction generates pyridine as a byproduct.
Product Formation: As the reaction proceeds, the product is gradually generated.
Purification: The pure product is obtained by distillation purification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Hexenyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions.
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Catalysts: Often used to facilitate addition reactions.
Solvents: Non-protic solvents are preferred to avoid hydrolysis.
Major Products
Substituted Silanes: Formed from substitution reactions.
Hydrolyzed Products: Resulting from exposure to moisture or water.
Scientific Research Applications
5-Hexenyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups.
Biology: Utilized in the modification of biomolecules for research purposes.
Industry: Employed in the production of photosensitive polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hexenyldimethylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The molecular targets include organic molecules with functional groups that can react with the silicon or chlorine atoms. The pathways involved typically include substitution and addition reactions, leading to the formation of new silicon-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- Chloromethylsilane
- Dimethylchlorosilane
- Hexenyldimethylsilane
Uniqueness
5-Hexenyldimethylchlorosilane is unique due to its hexenyl group, which provides additional reactivity through its double bond. This makes it more versatile in organic synthesis compared to other similar compounds that lack this feature.
Properties
IUPAC Name |
chloro-hex-5-enyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBNSIOLMRTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474030 | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
30102-73-9 | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

